molecular formula C19H15ClN6OS B2877583 N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886929-36-8

N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2877583
CAS RN: 886929-36-8
M. Wt: 410.88
InChI Key: XPTXGCIOJXXDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques necessary for the synthesis .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .

Scientific Research Applications

Spectroscopic Applications

A study characterized the antiviral active molecule "N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide" to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. This research utilized density functional theory to explore geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers, highlighting the compound's stability through stereo-electronic interactions confirmed by natural bond orbital analysis. The research suggests that compounds with similar structures may offer valuable insights into their vibrational spectroscopic signatures and electronic interactions, aiding in the development of antiviral agents (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Screening

Another research synthesized derivatives with a 1,2,4-triazole ring system and screened them for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This work underscores the pharmaceutical relevance of compounds featuring 1,2,4-triazole and pyridinyl groups, suggesting potential applications in developing new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

CO2 Reduction Catalysts

Research on rhenium tricarbonyl complexes with pyridine-oxazoline ligands, related to the query compound in structural motifs, demonstrated their capability in electrocatalytic CO2 reduction. This study provides a framework for understanding how similar compounds could be applied in catalysis, specifically in environmental remediation efforts to reduce CO2 emissions (Nganga et al., 2017).

Mechanism of Action

If the compound is biologically active, its mechanism of action at the molecular level is studied .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound, such as potential applications or reactions .

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-15-6-3-7-16(11-15)22-17(27)13-28-19-24-23-18(14-5-4-8-21-12-14)26(19)25-9-1-2-10-25/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTXGCIOJXXDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.